molecular formula C16H27NO4 B2916535 (1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid CAS No. 2503155-92-6

(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid

Cat. No. B2916535
CAS RN: 2503155-92-6
M. Wt: 297.395
InChI Key: ZAQQGXIHEJNIJD-RNJOBUHISA-N
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Description

(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.395. The purity is usually 95%.
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Scientific Research Applications

Conformationally Constrained Dipeptide Surrogates

Research into conformationally constrained dipeptide surrogates, such as 4-aryl indolizidin-9-one amino acids, involves complex synthetic routes that may share similarities with the synthesis and applications of the chemical . These surrogates are valuable for studying conformation-activity relationships in biologically active peptides, highlighting the compound's relevance in medicinal chemistry and drug design. The synthesis process, including conjugate addition and lactam cyclization, demonstrates the compound's potential in creating novel dipeptide surrogates for biological research (Cluzeau & Lubell, 2004).

Environmentally Friendly Synthesis of Poly(ester urethanes)

The compound's structural elements find use in developing nonisocyanate-based poly(ester urethanes) from renewable resources. This innovative approach underlines the potential of such compounds in creating environmentally friendly materials with tunable properties. The synthesis of poly(1,10-bis(hydroxyethyloxycarbonylamino) decane-co-dicarboxylic acid) (PBDA) exemplifies the broader applicability of similar chemical structures in sustainable chemistry and engineering (Wang et al., 2016).

Advanced Organic Synthesis Techniques

The compound is likely involved in advanced organic synthesis techniques, such as those used in the stereoselective construction of the dicyclopenta[a,d]cyclooctene core, which is crucial for the synthesis of ceroplastin sesterterpenes. Such research showcases the compound's role in intricate synthetic strategies that are essential for producing complex molecular architectures found in natural products (Paquette, Liang, & Wang, 1996).

Synthesis of Constrained Peptidomimetics

The efficient synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, underscores the relevance of the compound in designing rigid dipeptide mimetics. These mimetics are crucial for structure-activity studies in peptide-based drug discovery, highlighting the compound's importance in pharmaceutical research (Mandal et al., 2005).

Novel Synthetic Pathways

Research into new derivatives of bicyclo[4,2,1]nonane and related chemical structures demonstrates the potential of the compound in uncovering novel synthetic pathways. These studies contribute to our understanding of complex chemical reactions and provide insights into new methods for synthesizing highly functionalized organic molecules, which can have wide-ranging applications in organic synthesis and material science (Carruthers & Qureshi, 1970).

properties

IUPAC Name

(1R,8S,9S,10S)-10-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10(11)12(13)14(18)19/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,19)/t10-,11+,12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQQGXIHEJNIJD-RNJOBUHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCCCCCC2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCCCCC[C@@H]2[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid

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